molecular formula C₂₅H₃₄O₃ B1145101 ∆9(11)-Estradiol 17-Hexanoate CAS No. 95960-05-7

∆9(11)-Estradiol 17-Hexanoate

Cat. No.: B1145101
CAS No.: 95960-05-7
M. Wt: 382.54
InChI Key:
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Description

∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. This compound is modified to enhance its stability and bioavailability, making it useful in various scientific and medical applications.

Scientific Research Applications

Chemistry

In chemistry, ∆9(11)-Estradiol 17-Hexanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other steroid derivatives.

Biology

In biological research, this compound is used to study estrogen receptor interactions and hormone signaling pathways. It serves as a tool to investigate the effects of estrogenic compounds on cellular processes.

Medicine

Medically, this compound is explored for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.

Industry

In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves the esterification of estradiol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

∆9(11)-Estradiol 17-Hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives.

Mechanism of Action

∆9(11)-Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which is a natural estrogen.

    Estradiol 17-Valerate: Another esterified form of estradiol with a valerate group.

    Estradiol 17-Benzoate: An esterified form with a benzoate group.

Uniqueness

∆9(11)-Estradiol 17-Hexanoate is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Compared to other esterified forms, it may offer different stability, solubility, and duration of action, making it suitable for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ∆9(11)-Estradiol 17-Hexanoate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as esterification reactions.", "Starting Materials": [ "Estrone", "Hexanoic acid", "Triethylamine", "Dicyclohexylcarbodiimide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Diethyl ether", "Chloroform", "Silica gel" ], "Reaction": [ "Estrone is first converted to estradiol through a reduction reaction using sodium borohydride in methanol.", "The hydroxyl group at position 17 of estradiol is then protected with a tert-butyldimethylsilyl (TBDMS) group using triethylamine and chloroform.", "The hydroxyl group at position 3 of estradiol is then protected with a methoxymethyl (MOM) group using dicyclohexylcarbodiimide and methanol.", "The double bond at position 9(11) of estradiol is then reduced using hydrogen gas and a palladium catalyst.", "The TBDMS and MOM protecting groups are then removed using hydrochloric acid and sodium hydroxide, respectively.", "Hexanoic acid is then esterified with the hydroxyl group at position 17 of estradiol using dicyclohexylcarbodiimide and triethylamine as catalysts.", "The resulting ∆9(11)-Estradiol 17-Hexanoate is purified using silica gel column chromatography and recrystallization from diethyl ether." ] }

CAS No.

95960-05-7

Molecular Formula

C₂₅H₃₄O₃

Molecular Weight

382.54

Synonyms

Estra-​1,​3,​5(10)​,​9(11)​-​tetraene-​3,​17β-​diol 17-​Heptanoate

Origin of Product

United States

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